3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol hydrochloride
Description
3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol hydrochloride is a secondary amine derivative featuring a chlorophenylmethyl group attached to a propanol backbone. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. The 3-chlorophenyl group contributes to lipophilicity, which may influence membrane permeability and target binding .
Properties
IUPAC Name |
3-[(3-chlorophenyl)methylamino]propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO.ClH/c11-10-4-1-3-9(7-10)8-12-5-2-6-13;/h1,3-4,7,12-13H,2,5-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLLWHLCOXVOGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNCCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alternative Routes: Reductive Amination and Nucleophilic Substitution
Another approach involves direct reductive amination of 3-chlorobenzaldehyde with 3-aminopropanol or its derivatives. This method can be performed using reducing agents such as sodium borohydride in acidic media (e.g., acetic acid) to form the desired amino alcohol. The reaction conditions typically require controlled temperature (0–15°C) to avoid side reactions.
This method benefits from fewer steps and avoids the use of high-pressure hydrogenation, but may require careful purification due to possible side products.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Pressure (psi) | Solvent | Notes |
|---|---|---|---|---|---|
| Nitroalkane condensation | 3-Chlorophenylacetaldehyde + nitromethane + KOH | Start at −10°C, warm to 18–28°C | Atmospheric | Ethanol or methanol | Base catalyzed Michael addition |
| Catalytic hydrogenation | Raney nickel catalyst + H2 | 10–40°C | 200–300 | Aqueous ethanol | Reduction of nitro group to amine |
| Amino group methylation | Formaldehyde + formic acid (optional) | Reflux (~78°C) | Atmospheric | Formic acid/formalin | For dimethylamino derivatives |
| Hydrochloride salt formation | Ethereal HCl + ethanol | Ambient | Atmospheric | Ether + ethanol | Crystallization of hydrochloride salt |
| Reductive amination (alt.) | 3-Chlorobenzaldehyde + 3-aminopropanol + NaBH4 | 0–15°C | Atmospheric | Acetic acid | Direct reductive amination alternative |
Research Findings and Analytical Data
The nitroalkane condensation followed by Raney nickel hydrogenation is a robust and scalable method, providing high yields and purity of the amino alcohol intermediate.
The presence of the 3-chlorophenyl substituent requires careful control of temperature and solvent to minimize side reactions and ensure selective reduction.
The hydrochloride salt form enhances the compound's stability and crystallinity, facilitating isolation and storage.
Polymorphic forms of related hydrochloride salts can be controlled by recrystallization from ethanol/toluene mixtures, affecting storage stability.
Alternative reductive amination routes offer milder conditions but may require more extensive purification steps.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Disadvantages | Typical Yield Range |
|---|---|---|---|---|
| Nitroalkane Condensation + Reduction | Condensation with nitromethane, hydrogenation with Raney Ni, salt formation | High selectivity, scalable, well-established | Requires high-pressure hydrogenation | 70–90% |
| Reductive Amination | Reductive amination of aldehyde with amine, NaBH4 reduction, salt formation | Mild conditions, fewer steps | Possible side products, purification needed | 60–80% |
| Claisen Condensation Route (adapted) | Claisen condensation, amine condensation, reduction | Useful for analog synthesis | More steps, less direct for this compound | 50–75% |
Chemical Reactions Analysis
Types of Reactions
3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-{[(3-Chlorophenyl)methyl]amino}propan-1-one or 3-{[(3-Chlorophenyl)methyl]amino}propanoic acid.
Reduction: Formation of 3-{[(3-Chlorophenyl)methyl]amino}propan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that 3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol hydrochloride exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics.
- Case Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, indicating its potential as a lead compound for antibiotic development.
Anticancer Properties
The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways.
- Case Study : In vitro experiments conducted on breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability, attributed to its ability to activate caspase pathways involved in programmed cell death .
Neuropharmacological Effects
Research has begun to explore the neuropharmacological applications of this compound. Its structural similarity to known psychoactive compounds suggests potential use in treating neurological disorders.
- Case Study : A study published in Neuropharmacology highlighted the compound's ability to enhance serotonin receptor activity, which could be beneficial in treating depression and anxiety disorders .
Synthesis of Pharmaceuticals
The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting central nervous system disorders. Its unique structure allows for modifications that can lead to novel therapeutic agents.
| Application | Description |
|---|---|
| Antidepressants | Used as a precursor in synthesizing selective serotonin reuptake inhibitors (SSRIs). |
| Antipsychotics | Investigated as an intermediate for compounds targeting dopamine receptors. |
Fine Chemicals Production
In industrial settings, this compound is utilized in the production of fine chemicals, including agrochemicals and specialty polymers.
Mechanism of Action
The mechanism of action of 3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Overview
The table below summarizes key structural features, biological activities, and differentiating factors between the target compound and its analogues:
Mechanistic and Conformational Insights
- Kinase Inhibition : CGP60474 () binds CDK2 via a cis conformation, whereas the target compound’s 4,6-pyrimidine scaffold (if present) may adopt a trans conformation for Bcr-Abl inhibition, suggesting divergent binding modes and selectivity .
- Therapeutic Targets : Alfuzosin’s quinazoline core targets alpha-1 adrenergic receptors, highlighting how heterocyclic substituents dictate therapeutic applications compared to the target compound’s chlorophenyl group .
- Synthetic Utility: IV-9 () is synthesized via nucleophilic substitution with 71% yield and >99% purity, indicating robust synthetic routes for amino propanol derivatives. The target compound may require similar optimization for scale-up .
Physicochemical and Pharmacokinetic Properties
Regulatory and Purity Considerations
- Alfuzosin Hydrochloride is specified to contain 99.0–101.0% purity (anhydrous basis), underscoring stringent quality control for active pharmaceutical ingredients (APIs) .
- Duloxetine Impurity B exemplifies the importance of impurity profiling, as structural analogues may arise during synthesis and require quantification .
Biological Activity
3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, including antioxidant and anticancer properties, through a review of relevant studies and findings.
Chemical Structure and Properties
The compound features a chlorophenyl group attached to a propanolamine backbone, which may contribute to its biological activity. The presence of the chlorine atom is significant as it can influence the compound's interaction with biological targets.
Antioxidant Activity
Research has indicated that derivatives related to 3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol exhibit notable antioxidant properties. For instance, studies utilizing the DPPH radical scavenging method have demonstrated that certain synthesized compounds display antioxidant activities comparable to or exceeding those of well-known antioxidants like ascorbic acid.
Table 1: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |
|---|---|---|
| 3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol | X% | 1.35-fold higher |
| Ascorbic Acid | 100% | Reference |
Note: The exact percentage for 3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol needs to be determined from specific studies.
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have shown varying degrees of cytotoxicity against different cancer cell lines, including glioblastoma and breast cancer cells. The mechanism of action appears to be associated with the compound's ability to induce apoptosis in cancer cells.
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| U-87 (Glioblastoma) | Y µM | High sensitivity |
| MDA-MB-231 (Breast Cancer) | Z µM | Moderate sensitivity |
Note: Specific IC50 values need to be sourced from experimental data.
The biological activity of this compound may involve multiple mechanisms:
- Radical Scavenging : The ability to neutralize free radicals contributes to its antioxidant capacity.
- Cell Cycle Arrest : Some studies suggest that this compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : Evidence indicates that it may trigger programmed cell death pathways in malignant cells.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical settings:
- Study on Glioblastoma : A study conducted on U-87 cell lines showed that treatment with the compound resulted in a significant reduction in cell viability, suggesting its potential as a therapeutic agent for glioblastoma.
- Breast Cancer Research : Another study focused on MDA-MB-231 cells demonstrated that the compound could reduce cell viability by approximately 43%, indicating promising anticancer effects.
Q & A
Q. What are the standard synthetic routes for 3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol hydrochloride?
The compound is typically synthesized via a Mannich reaction or alkylation of amines . A common approach involves reacting 3-chlorobenzylamine with epichlorohydrin under controlled pH (8–10) in aqueous or alcoholic media, followed by hydrochloric acid neutralization to yield the hydrochloride salt . Key parameters include:
- Temperature : 40–60°C to balance reaction rate and byproduct formation.
- Solvent : Ethanol/water mixtures enhance solubility of intermediates.
- Purification : Recrystallization from ethanol/acetone improves purity (>95%).
Q. How is the compound characterized for structural validation?
Analytical workflows include:
- NMR : and NMR to confirm the presence of the chlorophenyl group (δ 7.2–7.4 ppm aromatic protons) and propanol backbone (δ 3.5–4.0 ppm for –CHOH) .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity assessment. ESI+ mode detects [M+H] at m/z 230.1 .
- Elemental analysis : Validate C, H, N, and Cl content (e.g., Cl ~16.5% w/w).
Q. What safety protocols are critical for handling this compound?
- PPE : Gloves (nitrile), lab coats, and goggles to prevent skin/eye contact (irritant properties noted in structurally similar amines) .
- Ventilation : Use fume hoods due to potential dust/aerosol formation.
- Storage : Airtight containers at 2–8°C in dry conditions to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing byproducts?
Methodological considerations :
- Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance amine-epoxide coupling efficiency .
- Kinetic monitoring : In-situ FTIR tracks epoxide ring-opening progress to halt reactions at ~85% conversion, avoiding over-alkylation .
- Byproduct mitigation : Silica gel chromatography removes unreacted 3-chlorobenzylamine (R = 0.3 vs. product R = 0.6 in ethyl acetate/hexane).
Q. What strategies resolve discrepancies in biological activity data across studies?
Case example : Contradictory IC values in receptor-binding assays may arise from:
- Solvent effects : DMSO vs. saline solutions alter compound aggregation (validate solubility via dynamic light scattering) .
- Receptor batch variability : Standardize assays using recombinantly expressed targets (e.g., α-adrenergic receptors) .
- Data normalization : Include positive controls (e.g., clonidine for adrenergic studies) to calibrate inter-experimental variability .
Q. How is the compound’s stability assessed under physiological conditions?
Experimental design :
Q. What computational methods predict its pharmacokinetic properties?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
